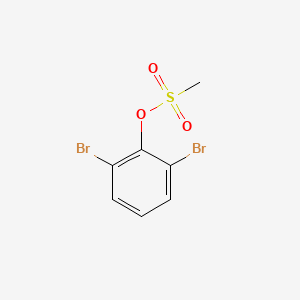
4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)-2,6-dimethylmorpholine” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a sulfonyl group, a phenyloxazol group, and a dimethylmorpholine group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The chlorophenyl and phenyloxazol groups are aromatic, indicating the presence of delocalized electrons. The sulfonyl group is a common functional group in organic chemistry, often involved in the formation of sulfones .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl and chlorophenyl groups could make it reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could influence its solubility, while the aromatic groups could affect its stability .科学的研究の応用
Fluorescent Molecular Probes
The structural motif similar to "4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)-2,6-dimethylmorpholine" has been utilized in the synthesis of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, attributed to an intramolecular charge transfer. The unique fluorescence-environment dependency, long emission wavelength, and high quantum yields make these compounds suitable for developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Catalytic Activities
Compounds bearing phenolate-oxazoline ligands, similar in structure to the one , have been synthesized and tested for their catalytic activities in oxygen atom transfer reactions. The study highlights the influence of isomeric forms on O-atom-transfer reactivity, showcasing the potential of these compounds in catalytic applications, particularly in the reduction of perchlorate salts with organic sulfides as the oxygen acceptor (Schachner et al., 2014).
Polymer Synthesis
A compound with a similar sulfonyl chloride moiety has been used as a monomer for synthesizing new optically active heterocyclic polyimides. These polymers exhibit excellent thermal stability and might have applications in materials science, particularly in the development of optoelectronic devices (Mallakpour et al., 2001).
Molecular Rearrangements
Research on 4-iminomethyl-1,2,3-triazoles demonstrates the potential for molecular rearrangements involving compounds with structural elements similar to "this compound". Such rearrangements can lead to the synthesis of novel compounds with potential applications in medicinal chemistry and drug development (L'abbé et al., 1990).
Antiviral and Antioxidant Properties
Novel 1,2,3-triazole derivatives, synthesized using different sulfonic acids, have been evaluated for their in vitro antibacterial activity and free radical scavenging ability. This indicates the potential of compounds within this class for developing new antiviral and antioxidant agents (Sreerama et al., 2020).
作用機序
Target of Action
Similar compounds have been found to target coagulation factor x in humans .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity against certain bacterial strains .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its overall effectiveness .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-14-12-24(13-15(2)27-14)21-20(23-19(28-21)16-6-4-3-5-7-16)29(25,26)18-10-8-17(22)9-11-18/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUIUFFHXLPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2935150.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)





